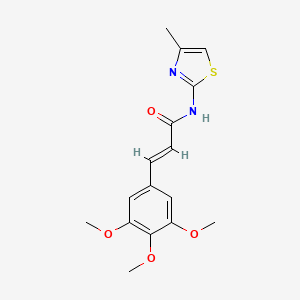
N-(4-methyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Descripción general
Descripción
N-(4-methyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MTAPA, is a novel compound that has gained interest in the scientific community due to its potential applications in various fields of research. This compound belongs to the family of acrylamides and has shown promising results in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to exert its anti-inflammatory and anti-cancer properties through the inhibition of NF-kappaB signaling pathway. NF-kappaB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. This compound has been shown to inhibit the activation of NF-kappaB, thereby reducing the production of inflammatory cytokines and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. This compound has also been found to reduce the expression of various genes involved in cancer progression, such as MMP-9 and VEGF. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its simplicity of synthesis. It can be easily synthesized using a simple two-step reaction process, which yields high purity product. In addition, this compound has been shown to have potent anti-inflammatory and anti-cancer properties, which make it an attractive candidate for further research. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of research is to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to explore the potential of this compound as a chemotherapeutic agent for various types of cancer, including breast, lung, and prostate cancer. Furthermore, the development of more water-soluble derivatives of this compound may improve its bioavailability and efficacy in vivo. Overall, this compound has shown promising results in various fields of research and warrants further investigation.
Aplicaciones Científicas De Investigación
N-(4-methyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields of research. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases.
Propiedades
IUPAC Name |
(E)-N-(4-methyl-1,3-thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10-9-23-16(17-10)18-14(19)6-5-11-7-12(20-2)15(22-4)13(8-11)21-3/h5-9H,1-4H3,(H,17,18,19)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCNBRVHWMLZAU-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl 4-nitrobenzoate](/img/structure/B3461931.png)

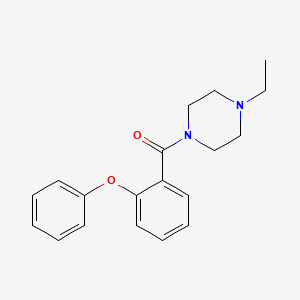
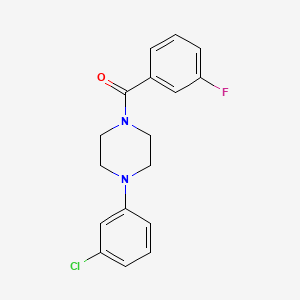
![N-[4-(propionylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B3461972.png)
![N-[4-(acetylamino)phenyl]-3-ethoxybenzamide](/img/structure/B3461978.png)
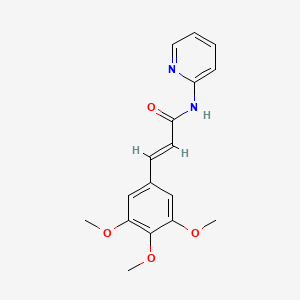
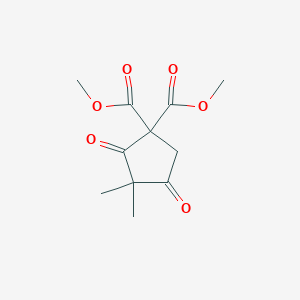

![4-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3462004.png)
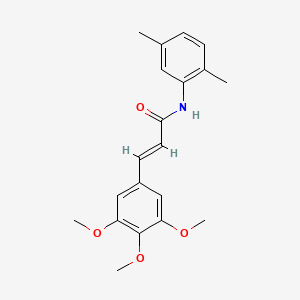
![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}butanamide](/img/structure/B3462013.png)
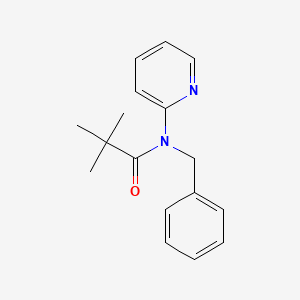
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3462023.png)